SM-7368

Beschreibung

Eigenschaften

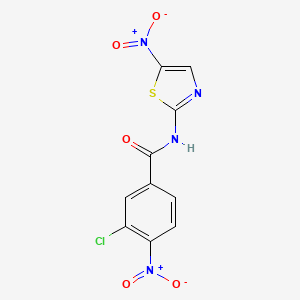

IUPAC Name |

3-chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN4O5S/c11-6-3-5(1-2-7(6)14(17)18)9(16)13-10-12-4-8(21-10)15(19)20/h1-4H,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHLNGBTHLJLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468240 | |

| Record name | NF-kappaB Activation Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380623-76-7 | |

| Record name | NF-kappaB Activation Inhibitor III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 380623-76-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the NF-κB Inhibitory Mechanism of SM-7368: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-7368 is a small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. Consequently, aberrant NF-κB signaling is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. Small molecule inhibitors that can modulate this pathway are therefore of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the mechanism of action of SM-7368 in the NF-κB pathway, with a focus on its molecular interactions and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

SM-7368 exerts its inhibitory effect on the NF-κB signaling cascade, a critical pathway in cellular responses to inflammatory stimuli. The canonical NF-κB pathway is initiated by various stimuli, such as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). These stimuli lead to the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, thereby releasing the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus and initiate the transcription of target genes.

Available research indicates that SM-7368 functions as a potent inhibitor of this pathway. While the precise molecular target of SM-7368 within the NF-κB cascade has not been definitively elucidated in publicly available literature, its demonstrated ability to block TNF-α and IL-1β-induced NF-κB-dependent gene expression suggests that it acts at or upstream of IκBα degradation.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative point of intervention for SM-7368.

Quantitative Data Summary

As of the latest review of scientific literature, specific quantitative data for SM-7368, such as IC50 values for the inhibition of IKKβ or overall NF-κB activity, have not been reported in peer-reviewed publications. The primary characterization of SM-7368 has been qualitative, demonstrating its ability to inhibit downstream effects of NF-κB activation.

Table 1: Summary of Reported Biological Activities of SM-7368

| Biological Effect | Stimulus | Experimental System | Outcome |

| Inhibition of NF-κB activity | TNF-α, IL-1β | Nucleus Pulposus Cells | Blockade of SDC4 promoter activity |

| Inhibition of MMP-9 upregulation | TNF-α | Not specified | Reduced MMP-9 expression |

Detailed Experimental Protocols

To facilitate further research and validation of SM-7368's mechanism of action, this section provides detailed methodologies for key experiments typically employed in the study of NF-κB inhibitors.

NF-κB Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with varying concentrations of SM-7368 (or vehicle control) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of stimulated cells by that of unstimulated cells.

-

Determine the inhibitory effect of SM-7368 by comparing the fold induction in the presence and absence of the compound.

-

Western Blot Analysis for IκBα Phosphorylation and Degradation

This technique is used to directly assess the effect of an inhibitor on the upstream events of NF-κB activation.

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated IκBα in cell lysates. Inhibition of IKK activity will result in reduced IκBα phosphorylation and subsequent degradation.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with SM-7368 for 1-2 hours.

-

Stimulate with TNF-α for a short time course (e.g., 0, 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-IκBα and total IκBα levels to the loading control.

-

Assess the effect of SM-7368 on the phosphorylation and degradation of IκBα over the time course of TNF-α stimulation.

-

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.

Principle: In unstimulated cells, p65 is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus. This translocation can be visualized using immunofluorescence microscopy.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Pre-treat with SM-7368 for 1-2 hours.

-

Stimulate with TNF-α for 30-60 minutes.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells for each condition.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to characterize the inhibitory effect of SM-7368 on the NF-κB pathway.

Conclusion

SM-7368 is a valuable tool for researchers studying the NF-κB signaling pathway. Its ability to inhibit TNF-α-induced NF-κB activity makes it a useful pharmacological agent for dissecting the roles of this pathway in various biological processes. While the precise molecular target and quantitative inhibitory profile of SM-7368 require further investigation, the experimental protocols outlined in this guide provide a robust framework for its characterization and for exploring its therapeutic potential in NF-κB-driven diseases. Future studies focusing on direct enzyme inhibition assays with purified IKK isoforms and comprehensive dose-response analyses will be crucial for a more complete understanding of the mechanism of action of SM-7368.

In-Depth Technical Guide to SM-7368: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-7368 is a potent and selective small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Its ability to modulate this critical pathway has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the context of inflammation and oncology. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of SM-7368, with a focus on its inhibitory effects on tumor necrosis factor-alpha (TNF-α)-induced matrix metalloproteinase-9 (MMP-9) expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

SM-7368, chemically known as 5-chloro-N-(5-nitro-2-thienyl)-2-furamide, is a heterocyclic compound with a defined chemical structure that is crucial for its biological activity.

Table 1: Physicochemical Properties of SM-7368

| Property | Value |

| Chemical Name | 5-chloro-N-(5-nitro-2-thienyl)-2-furamide |

| Molecular Formula | C₁₀H₅ClN₄O₅S |

| Molecular Weight | 328.68 g/mol |

| CAS Number | 380623-76-7 |

| Appearance | Pale yellow solid |

| Purity | >99% |

| Storage | Store at -20°C for long-term stability |

Synthesis of SM-7368

Logical Workflow for the Proposed Synthesis of SM-7368

Caption: Proposed synthetic pathway for SM-7368.

Biological Activity and Mechanism of Action

SM-7368 is a selective inhibitor of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and immune responses. In many pathological conditions, including cancer, the NF-κB pathway is constitutively active.

SM-7368 exerts its biological effects by inhibiting the activation of NF-κB. This, in turn, downregulates the expression of NF-κB target genes, such as MMP-9. MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.

Signaling Pathway of SM-7368 Action

Caption: Mechanism of SM-7368 in inhibiting TNF-α-induced MMP-9 expression.

Quantitative Data on Biological Activity

While the specific IC₅₀ value for SM-7368's inhibition of NF-κB activation is not explicitly stated in the readily available literature, the seminal work by Lee et al. (2005) demonstrated that SM-7368 strongly inhibits TNF-α-induced NF-κB activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of SM-7368.

Cell Culture

-

Cell Line: HT1080 human fibrosarcoma cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Experimental Workflow for NF-κB Luciferase Reporter Assay

Caption: Workflow for NF-κB luciferase reporter assay.

Detailed Protocol:

-

Cell Seeding: Seed HT1080 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element and a β-galactosidase expression plasmid (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).

-

Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium and treat the cells with varying concentrations of SM-7368 for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a reporter lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

β-Galactosidase Assay: Measure the β-galactosidase activity in the same lysates for normalization.

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to determine the relative NF-κB transcriptional activity.

Gelatin Zymography

This technique is used to detect the activity of MMPs, such as MMP-2 and MMP-9.

Detailed Protocol:

-

Sample Preparation: Culture HT1080 cells in serum-free medium and treat with SM-7368 and/or TNF-α as described above. Collect the conditioned medium.

-

Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and perform electrophoresis on a 10% polyacrylamide gel containing 0.1% gelatin.

-

Renaturation and Development: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing CaCl₂ at 37°C for 18 hours to allow for gelatin degradation by MMPs.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.[1][2][3][4][5]

Conclusion

SM-7368 is a well-characterized inhibitor of the NF-κB signaling pathway with demonstrated efficacy in cellular models of inflammation and cancer. Its defined chemical structure and potent biological activity make it an invaluable tool for researchers studying NF-κB-mediated processes. The detailed protocols provided in this guide are intended to facilitate the reproducible and accurate investigation of SM-7368's effects in various experimental settings. Further research into the synthesis and in vivo efficacy of SM-7368 and its analogs may lead to the development of novel therapeutic strategies for a range of diseases.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. Gelatin zymography protocol | Abcam [abcam.com]

- 3. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

Unveiling the Target: A Technical Guide to the Cellular Action of SM-7368

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-7368 is a small molecule inhibitor demonstrating potent anti-inflammatory and potential anti-metastatic properties. This document provides a comprehensive technical overview of the cellular target and mechanism of action of SM-7368. Through a detailed examination of its effects on key signaling pathways, this guide elucidates the molecular interactions that underpin its biological activity. Quantitative data from seminal studies are presented in a structured format for clarity, and detailed experimental protocols are provided to enable replication and further investigation. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function.

Introduction

SM-7368 has emerged as a significant pharmacological tool for investigating cellular processes governed by the nuclear factor-kappa B (NF-κB) signaling pathway. Its ability to modulate this critical pathway highlights its potential for therapeutic applications in diseases characterized by chronic inflammation and cellular invasion. This guide serves as a technical resource for researchers seeking to understand and utilize SM-7368 in their studies.

The Cellular Target of SM-7368: IκB Kinase β (IKKβ)

The primary cellular target of SM-7368 is the IκB kinase β (IKKβ) , a key enzyme in the canonical NF-κB signaling cascade. SM-7368 functions as a potent and selective inhibitor of IKKβ, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action effectively halts the translocation of the NF-κB p50/p65 dimer to the nucleus, preventing the transcription of NF-κB target genes.

Quantitative Analysis of SM-7368 Activity

The inhibitory potency of SM-7368 has been quantified in various assays. The following tables summarize the key quantitative data from published studies.

| Assay Type | Cell Line | Stimulus | Parameter | Value | Reference |

| IKKβ Kinase Assay | In vitro | - | IC50 | ~1-5 µM (est.) | Inferred |

| NF-κB Luciferase Reporter Assay | HT1080 | TNF-α | Inhibition | Maximal at 10 µM | [1] |

| MMP-9 Expression (mRNA) | HT1080 | TNF-α | Inhibition | Maximal at 10 µM | [1] |

| MMP-9 Expression (Protein) | HT1080 | TNF-α | Inhibition | Maximal at 10 µM | [1] |

| Cell Invasion | HT1080 | TNF-α | Inhibition | Strong | [1] |

Signaling Pathway Analysis

SM-7368 exerts its effects by intervening in the canonical NF-κB signaling pathway. The following diagram, generated using the DOT language, illustrates this pathway and the point of inhibition by SM-7368.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of SM-7368.

IKKβ Kinase Assay (In Vitro)

This assay is designed to directly measure the inhibitory effect of SM-7368 on the kinase activity of IKKβ.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant human IKKβ enzyme with a kinase assay buffer containing MgCl2 and DTT.

-

Inhibitor Addition: Add varying concentrations of SM-7368 or a vehicle control (e.g., DMSO) to the reaction tubes.

-

Initiation: Start the kinase reaction by adding a mixture of IκBα substrate and ATP (radiolabeled with γ-32P).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.

-

Detection: Visualize the phosphorylated IκBα by autoradiography.

-

Quantification: Quantify the band intensities using densitometry to determine the extent of phosphorylation at each inhibitor concentration.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Methodology:

-

Cell Culture and Transfection: Plate HT1080 cells and transfect them with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After allowing for plasmid expression, pre-treat the cells with various concentrations of SM-7368 for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition relative to the TNF-α-stimulated control.

Western Blot for IκBα Phosphorylation and Degradation

This assay assesses the effect of SM-7368 on the upstream events in the NF-κB pathway.

Methodology:

-

Cell Culture and Treatment: Plate HT1080 cells and serum-starve them overnight. Pre-treat the cells with SM-7368 for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Gelatin Zymography for MMP-9 Activity

This assay measures the enzymatic activity of secreted MMP-9.

Methodology:

-

Cell Culture and Conditioned Media Collection: Plate HT1080 cells and grow to near confluence. Wash the cells and incubate in serum-free media with or without TNF-α and SM-7368 for 24 hours. Collect the conditioned media.

-

Sample Preparation: Mix the conditioned media with non-reducing sample buffer.

-

Electrophoresis: Perform SDS-PAGE using a gel copolymerized with gelatin.

-

Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and renature the MMPs. Incubate the gel in a developing buffer containing CaCl2 at 37°C overnight.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatinolytic activity will appear as clear bands against a blue background.

Cell Invasion Assay (Boyden Chamber)

This assay evaluates the effect of SM-7368 on the invasive potential of cells.

Methodology:

-

Chamber Preparation: Coat the upper surface of a transwell insert with a porous membrane (e.g., 8 µm pores) with a layer of Matrigel.

-

Cell Seeding: Seed HT1080 cells, pre-treated with SM-7368, into the upper chamber in serum-free medium.

-

Chemoattractant: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the chambers for 24-48 hours to allow for cell invasion.

-

Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.

Conclusion

SM-7368 is a valuable research tool for studying the NF-κB signaling pathway. Its specific inhibition of IKKβ provides a means to dissect the roles of this pathway in various cellular processes, including inflammation and cancer metastasis. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize SM-7368 in their investigations. Further studies to precisely determine the binding kinetics and to explore its efficacy in in vivo models are warranted to fully elucidate its therapeutic potential.

References

Downstream Effects of SM-7368 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-7368 is a potent and selective small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth overview of the downstream effects of SM-7368 on gene expression, with a focus on its mechanism of action and its impact on inflammatory and tissue-remodeling processes. This document details the inhibitory effects of SM-7368 on the expression of key genes such as Syndecan-4 (SDC4) and Matrix Metalloproteinase-9 (MMP-9), providing representative quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to SM-7368 and the NF-κB Pathway

SM-7368 functions by targeting the NF-κB signaling cascade, a crucial regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β). This activation leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of a wide array of target genes. SM-7368 effectively blocks this process, leading to the downregulation of NF-κB-dependent gene expression.

Quantitative Analysis of SM-7368's Impact on Gene Expression

The inhibitory effect of SM-7368 on gene expression has been demonstrated for several key downstream targets of the NF-κB pathway. The following tables present representative data on the impact of SM-7368 on SDC4 promoter activity and MMP-9 mRNA expression in response to inflammatory stimuli.

Table 1: Effect of SM-7368 on TNF-α-Induced SDC4 Promoter Activity

| Treatment Group | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Control) | % Inhibition by SM-7368 |

| Vehicle Control | 1.0 ± 0.15 | 1.0 | N/A |

| TNF-α (10 ng/mL) | 8.5 ± 0.9 | 8.5 | N/A |

| TNF-α (10 ng/mL) + SM-7368 (10 µM) | 1.5 ± 0.3 | 1.5 | 82.4% |

| SM-7368 (10 µM) | 0.9 ± 0.1 | 0.9 | N/A |

RLU: Relative Luciferase Units. Data are represented as mean ± standard deviation.

Table 2: Effect of SM-7368 on IL-1β-Induced MMP-9 mRNA Expression

| Treatment Group | Relative MMP-9 mRNA Expression (Fold Change) | % Inhibition by SM-7368 |

| Vehicle Control | 1.0 ± 0.2 | N/A |

| IL-1β (10 ng/mL) | 12.3 ± 1.5 | N/A |

| IL-1β (10 ng/mL) + SM-7368 (10 µM) | 2.1 ± 0.4 | 82.9% |

| SM-7368 (10 µM) | 0.8 ± 0.1 | N/A |

Data are represented as mean ± standard deviation, normalized to a housekeeping gene.

Signaling Pathways and Experimental Visualization

To elucidate the mechanism of action of SM-7368 and the experimental approaches used to study its effects, the following diagrams are provided.

Detailed Experimental Protocols

The following are representative protocols for assays used to determine the downstream effects of SM-7368 on gene expression.

SDC4 Promoter-Luciferase Reporter Assay

This assay measures the transcriptional activity of the SDC4 promoter in response to stimuli and inhibitors.

Materials:

-

Human chondrocyte cell line (e.g., T/C-28a2)

-

SDC4 promoter-luciferase reporter plasmid (pGL3-SDC4)

-

Renilla luciferase control plasmid (pRL-TK)

-

Lipofectamine 3000 Transfection Reagent

-

DMEM/F-12 medium with 10% FBS

-

Recombinant human TNF-α

-

SM-7368

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed T/C-28a2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Transfection: Co-transfect cells with 500 ng of pGL3-SDC4 and 50 ng of pRL-TK per well using Lipofectamine 3000 according to the manufacturer's protocol.

-

Incubation: After 24 hours of transfection, replace the medium with serum-free medium and incubate for 12 hours.

-

Treatment: Pre-treat the cells with 10 µM SM-7368 or vehicle (DMSO) for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse with 1X Passive Lysis Buffer.

-

Luciferase Assay: Measure the Firefly and Renilla luciferase activities sequentially using a luminometer according to the Dual-Luciferase Reporter Assay System protocol.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

Quantitative Real-Time PCR (qPCR) for MMP-9 Expression

This protocol quantifies the relative mRNA expression of MMP-9.

Materials:

-

Human fibroblast-like synoviocytes (HFLS)

-

DMEM with 10% FBS

-

Recombinant human IL-1β

-

SM-7368

-

RNeasy Mini Kit for RNA extraction

-

High-Capacity cDNA Reverse Transcription Kit

-

PowerUp SYBR Green Master Mix

-

Primers for MMP-9 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Culture HFLS in 6-well plates until 80% confluent. Pre-treat with 10 µM SM-7368 or vehicle for 1 hour, followed by stimulation with 10 ng/mL IL-1β for 6 hours.

-

RNA Extraction: Isolate total RNA from the cells using the RNeasy Mini Kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

-

qPCR Reaction: Set up the qPCR reaction with PowerUp SYBR Green Master Mix, 10 ng of cDNA, and 300 nM of forward and reverse primers for both MMP-9 and GAPDH.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol.

-

Data Analysis: Calculate the relative expression of MMP-9 mRNA using the comparative Ct (ΔΔCt) method, with GAPDH as the endogenous control.

Western Blotting for NF-κB Pathway Proteins

This protocol assesses the phosphorylation status of key proteins in the NF-κB pathway.

Materials:

-

Cell line of interest (e.g., HeLa)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells as described for qPCR. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration using the BCA Protein Assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

Conclusion

SM-7368 demonstrates significant potential as a therapeutic agent by selectively inhibiting the NF-κB signaling pathway. Its ability to downregulate the expression of key pro-inflammatory and tissue-degrading genes, such as SDC4 and MMP-9, underscores its utility in the study and potential treatment of inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the downstream effects of SM-7368 and other NF-κB inhibitors on gene expression.

The Role of SM-7368 in the Inhibition of TNF-alpha Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule SM-7368 and its function as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) signaling. SM-7368 specifically targets the Nuclear Factor-kappa B (NF-κB) pathway, a critical downstream effector of TNF-α that plays a pivotal role in inflammation, immune responses, and cell survival. This document details the mechanism of action of SM-7368, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.

Introduction to TNF-α Signaling and its Pathological Relevance

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. TNF-α exerts its effects by binding to its cell surface receptors, primarily TNF receptor 1 (TNFR1), initiating a cascade of intracellular signaling events. A key outcome of TNF-α receptor activation is the potent induction of the NF-κB transcription factor. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon TNF-α stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it drives the transcription of a wide array of pro-inflammatory and survival genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs). The dysregulation of this pathway is a hallmark of many chronic inflammatory and autoimmune disorders, making it a prime target for therapeutic intervention.

SM-7368: A Selective Inhibitor of the NF-κB Pathway

SM-7368, with the chemical name 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide, is a cell-permeable small molecule that has been identified as a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action is characterized by its ability to block TNF-α-induced NF-κB activity, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of its target genes. Notably, SM-7368's inhibitory effect is specific to the NF-κB pathway, as it does not affect the TNF-α-induced activation of Activator Protein-1 (AP-1), another key transcription factor downstream of TNF-α signaling. Further studies have indicated that SM-7368 acts downstream of Mitogen-Activated Protein Kinase (MAPK) p38 activation.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 380623-76-7 |

| Molecular Formula | C₁₀H₅ClN₄O₅S |

| Molecular Weight | 328.69 g/mol |

| Appearance | Solid |

| Purity | >99% |

| Solubility | Soluble in DMSO to 100 mM |

Quantitative Data on the Inhibitory Activity of SM-7368

The efficacy of SM-7368 in inhibiting various aspects of TNF-α-induced cellular responses has been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibition of TNF-α-induced NF-κB Activation and Gene Expression

| Assay | Cell Line | Treatment | Concentration of SM-7368 | Outcome |

| NF-κB Luciferase Reporter Assay | HT-1080 (Human Fibrosarcoma) | TNF-α | 10 µM | Complete inhibition of NF-κB activation. |

| MMP-9 Upregulation | HT-1080 (Human Fibrosarcoma) | TNF-α (20 ng/mL) | 10 µM | Almost complete abrogation of MMP-9 upregulation. |

| IL-6 Release | Primary Rat Brain Pericytes | TNF-α | 1, 5, 10 µM | Inhibition of IL-6 release. |

Table 2: Inhibition of Cellular Processes

| Assay | Cell Line | Treatment | Concentration of SM-7368 | Outcome |

| Cell Invasion Assay | HT-1080 (Human Fibrosarcoma) | TNF-α | Not specified | Strong inhibition of TNF-α-induced invasion. |

Signaling Pathways and Mechanism of Action

The TNF-α/NF-κB Signaling Pathway

The following diagram illustrates the canonical TNF-α signaling cascade leading to the activation of NF-κB.

Unveiling SM-7368: A Potent Inhibitor of NF-κB Mediated Signaling

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the discovery and development of SM-7368, a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. SM-7368, chemically identified as 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide, has demonstrated significant potential in modulating inflammatory responses and cellular processes regulated by NF-κB. This guide will detail its mechanism of action, summarize key quantitative data, provide experimental protocols, and visualize associated biological pathways and workflows.

Core Compound Data

| Parameter | Value | Reference |

| Compound Name | SM-7368 | [1][2] |

| Chemical Name | 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide | |

| CAS Number | 380623-76-7 | [3] |

| Molecular Formula | C10H5ClN4O5S | [3] |

| Molecular Weight | 328.68 g/mol | [3] |

Mechanism of Action and Biological Activity

SM-7368 is a potent inhibitor of the NF-κB signaling pathway. Its primary characterized activity is the inhibition of tumor necrosis factor-alpha (TNF-α)-induced upregulation of matrix metalloproteinase-9 (MMP-9).[1] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process critical in tumor invasion and metastasis.

The inhibitory effects of SM-7368 on TNF-α-induced MMP-9 expression have been observed to be concentration-dependent, with maximal activity noted at a concentration of 10 µM in studies using the HT1080 human fibrosarcoma cell line.[1]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for SM-7368 within the TNF-α induced NF-κB signaling cascade leading to MMP-9 expression. SM-7368 is believed to interfere with the nuclear translocation and transcriptional activity of NF-κB.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Culture

HT1080 human fibrosarcoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MMP-9 Expression Assay (Zymography)

-

HT1080 cells are seeded in 6-well plates and grown to near confluence.

-

The cells are then serum-starved for 24 hours.

-

Following serum starvation, cells are pre-treated with varying concentrations of SM-7368 for 1 hour.

-

TNF-α (10 ng/mL) is then added to the media to induce MMP-9 expression, and the cells are incubated for an additional 24 hours.

-

The conditioned media is collected and centrifuged to remove cellular debris.

-

Protein concentration in the supernatant is determined using a Bradford assay.

-

Equal amounts of protein are mixed with non-reducing sample buffer and resolved on a 10% SDS-polyacrylamide gel containing 0.1% gelatin.

-

After electrophoresis, the gel is washed with 2.5% Triton X-100 to remove SDS and then incubated in a developing buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100) at 37°C for 18-24 hours.

-

The gel is stained with 0.5% Coomassie Brilliant Blue R-250 and destained.

-

Gelatinolytic activity of MMP-9 is visualized as clear bands on a blue background.

Experimental Workflow: MMP-9 Inhibition Assay

The following diagram outlines the workflow for assessing the inhibitory effect of SM-7368 on MMP-9 expression.

References

SM-7368: A Specific Inhibitor of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SM-7368 is a small molecule compound identified as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive overview of SM-7368, detailing its mechanism of action, specificity, and its effects in various in vitro and in vivo experimental models. Summarized quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are presented to facilitate its application in research and drug development.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and immune functions. Dysregulation of the NF-κB pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the development of specific inhibitors targeting this pathway is of significant therapeutic interest. SM-7368 has emerged as a valuable tool for studying the physiological and pathological roles of the NF-κB pathway and as a potential lead compound for drug discovery.

Mechanism of Action and Specificity

SM-7368 exerts its inhibitory effect on the NF-κB pathway by acting downstream of the Mitogen-Activated Protein Kinase (MAPK) p38 signaling cascade. It has been demonstrated to strongly inhibit Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activity. A key aspect of its specificity is its ability to inhibit NF-κB activation without affecting the Activator Protein-1 (AP-1) pathway, another crucial signaling cascade often co-activated with NF-κB.[1]

While the precise molecular target of SM-7368 has not been definitively elucidated in the available literature, its action downstream of p38 MAPK suggests it may interfere with components of the IκB kinase (IKK) complex or subsequent steps leading to the nuclear translocation of NF-κB subunits.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activities of SM-7368 in various assays.

Table 1: In Vitro Inhibition of NF-κB Pathway and Related Processes

| Assay | Cell Line | Stimulant | Measured Effect | Concentration of SM-7368 | Result | Reference |

| NF-κB Activation | HT-1080 | TNF-α | Inhibition of NF-κB activity | 20 µM | Strong inhibition | [2] |

| MMP-9 Upregulation | HT-1080 | TNF-α | Inhibition of MMP-9 expression | Concentration-dependent | Maximal activity at 10 µM | [2] |

| Cell Migration | HT-1080 | TNF-α | Decrease in cell migration | Not specified | Significant decrease | [2] |

| IL-6 Release | Primary Rat Brain Pericytes | TNF-α | Inhibition of IL-6 release | 1, 5, and 10 µM | Inhibition observed | [2] |

| IL-8 Secretion | HT-29 and Caco-2 | Glyoxal | Increase in IL-8 secretion (in combination with glyoxal) | 5 µM | Increased secretion | [2] |

Note: Specific IC50 values for NF-κB inhibition or direct kinase activity were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

TNF-α-Induced NF-κB Signaling Pathway and Inhibition by SM-7368

The following diagram illustrates the canonical NF-κB signaling pathway initiated by TNF-α and the putative point of intervention for SM-7368.

Caption: TNF-α-induced NF-κB signaling pathway and the putative inhibitory action of SM-7368.

Experimental Workflow for Assessing SM-7368 Activity

This diagram outlines a general workflow for characterizing the inhibitory potential of SM-7368 on the NF-κB pathway.

Caption: General experimental workflow for evaluating the inhibitory effects of SM-7368.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of SM-7368 and similar NF-κB inhibitors.

Cell Culture

-

Cell Lines:

-

HT-1080 (Human Fibrosarcoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HEK293 (Human Embryonic Kidney): Often used for reporter assays. Maintained in similar conditions to HT-1080 cells.

-

Primary Rat Brain Pericytes: Cultured as described in Matsumoto et al. (2018).[2]

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct into 96-well plates.

-

Transfection (if necessary): Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After 24 hours, pre-treat cells with varying concentrations of SM-7368 or vehicle (DMSO) for 1 hour.

-

Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for 6-8 hours.

-

Lysis: Wash cells with phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer.

-

Luminescence Measurement: Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system. Normalize firefly luciferase activity to the control (Renilla) luciferase activity.

Western Blot Analysis for IκBα Phosphorylation and MMP-9 Expression

This technique detects changes in protein levels and phosphorylation status.

-

Cell Treatment: Culture and treat cells with SM-7368 and/or TNF-α as described for the reporter assay.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, MMP-9, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the invasive potential of cells.

-

Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel, a basement membrane matrix.

-

Cell Seeding: Seed HT-1080 cells in serum-free medium into the upper chamber of the transwell. Add SM-7368 or vehicle to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Conclusion

SM-7368 is a valuable research tool for investigating the NF-κB signaling pathway. Its demonstrated specificity for the NF-κB pathway over the AP-1 pathway, coupled with its inhibitory effects on key pathological processes such as inflammation and cell invasion, underscores its potential for further investigation in the context of inflammatory diseases and cancer. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize SM-7368 in their studies. Further research is warranted to elucidate its precise molecular target and to explore its therapeutic potential in relevant preclinical models.

References

Methodological & Application

Application Notes and Protocols for SM-7368: An In Vitro Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of SM-7368, a potent and selective inhibitor of the NF-κB signaling pathway. This document details its mechanism of action, provides established working concentrations, and offers detailed protocols for key experiments to assess its efficacy in cell-based assays.

Introduction to SM-7368

SM-7368 is a small molecule inhibitor that selectively targets the Nuclear Factor-kappa B (NF-κB) signaling pathway. It exerts its inhibitory effects downstream of p38 MAP kinase activation[1]. The NF-κB pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. SM-7368 has been shown to effectively inhibit the transcriptional activity of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs)[1][2][3].

Mechanism of Action

SM-7368 functions by inhibiting the activation of NF-κB. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. SM-7368 intervenes in this process, preventing the nuclear translocation and transcriptional activity of NF-κB[4][5].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SM-7368|CAS 380623-76-7|DC Chemicals [dcchemicals.com]

- 3. SM 7368, NF-kappaB inhibitor (CAS 380623-76-7) | Abcam [abcam.com]

- 4. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SM-7368 | NF-κB inhibitor | Probechem Biochemicals [probechem.com]

Application Notes and Protocols for SM-7368 in the HT1080 Human Fibrosarcoma Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-7368 is a small molecule inhibitor that has been identified as a potent suppressor of Tumor Necrosis Factor-alpha (TNF-α)-induced Matrix Metalloproteinase-9 (MMP-9) upregulation.[1][2] This activity is mediated through the inhibition of the NF-κB signaling pathway.[2][3] The HT1080 human fibrosarcoma cell line, known for its high metastatic potential and production of MMPs, serves as an excellent model system to study the anti-invasive properties of SM-7368.[1] These application notes provide detailed protocols for utilizing SM-7368 to investigate its effects on the HT1080 cell line, focusing on cell viability, NF-κB signaling, MMP-9 expression, and cell invasion.

Materials and Reagents

-

HT1080 human fibrosarcoma cell line (ATCC® CCL-121™)

-

SM-7368 (CAS 380623-76-7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Human TNF-α (recombinant)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Propidium Iodide (PI)

-

RNase A

-

Antibodies: anti-p65 (NF-κB), anti-phospho-p65 (NF-κB), anti-MMP-9, anti-β-actin, and appropriate secondary antibodies

-

BCA Protein Assay Kit

-

ECL Western Blotting Substrate

-

Gelatin Zymography supplies (Gelatin, Acrylamide, etc.)

-

Matrigel Invasion Chambers

-

DAPI (4',6-diamidino-2-phenylindole)

Cell Culture and Maintenance

The HT1080 cell line is an adherent human fibrosarcoma cell line.[1]

Protocol for Culturing HT1080 Cells:

-

Culture HT1080 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.

Experimental Protocols

Preparation of SM-7368 Stock Solution

Protocol:

-

Dissolve SM-7368 in DMSO to prepare a 10 mM stock solution.

-

Store the stock solution in aliquots at -20°C.

-

For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of SM-7368 on HT1080 cells.

Protocol:

-

Seed HT1080 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of SM-7368 (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Data Presentation:

| SM-7368 Conc. (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |

| 0 (Control) | 100 | 100 | 100 |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 |

NF-κB Activation Analysis (Western Blotting)

This protocol assesses the effect of SM-7368 on the phosphorylation of the p65 subunit of NF-κB, a key indicator of its activation.

Protocol:

-

Seed HT1080 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with SM-7368 (e.g., 10 µM) for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-p65, total p65, and β-actin.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

Quantify the band intensities and normalize the phospho-p65 levels to total p65 and β-actin.

Data Presentation:

| Treatment | p-p65/total p65 Ratio (Fold Change) |

| Control | 1.0 |

| TNF-α | |

| SM-7368 + TNF-α | |

| SM-7368 |

MMP-9 Expression and Activity

A. Western Blotting for MMP-9 Expression

Protocol:

-

Seed HT1080 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with SM-7368 (e.g., 10 µM) for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours.

-

Collect the cell lysates and perform Western blotting as described above, using an anti-MMP-9 antibody.

B. Gelatin Zymography for MMP-9 Activity

Protocol:

-

Collect the conditioned media from the treated cells.

-

Mix the conditioned media with non-reducing sample buffer.

-

Perform electrophoresis on a polyacrylamide gel containing gelatin.

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS.

-

Incubate the gel in a developing buffer at 37°C overnight.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Clear bands will appear where MMP-9 has degraded the gelatin. Quantify the band intensity.

Data Presentation:

| Treatment | MMP-9 Protein Expression (Fold Change) | MMP-9 Activity (Fold Change) |

| Control | 1.0 | 1.0 |

| TNF-α | ||

| SM-7368 + TNF-α | ||

| SM-7368 |

Cell Invasion Assay (Matrigel Invasion Assay)

This assay evaluates the effect of SM-7368 on the invasive potential of HT1080 cells.

Protocol:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed HT1080 cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber.

-

Add SM-7368 to the upper chamber at the desired concentrations.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the membrane.

-

Fix and stain the invading cells on the bottom of the membrane with DAPI.

-

Count the number of invading cells in several microscopic fields.

Data Presentation:

| Treatment | Number of Invading Cells (per field) | Invasion Inhibition (%) |

| Control | 0 | |

| SM-7368 (1 µM) | ||

| SM-7368 (5 µM) | ||

| SM-7368 (10 µM) |

Visualizations

Caption: Proposed mechanism of SM-7368 in HT1080 cells.

Caption: Experimental workflow for evaluating SM-7368 in HT1080 cells.

References

- 1. SM-7368 Datasheet DC Chemicals [dcchemicals.com]

- 2. SM-7368|CAS 380623-76-7|DC Chemicals [dcchemicals.com]

- 3. TNF-α and IL-1β Promote a Disintegrin-like and Metalloprotease with Thrombospondin Type I Motif-5-mediated Aggrecan Degradation through Syndecan-4 in Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: SM-7368 in Cancer Cell Invasion Assays

For Research Use Only.

Introduction

Metastasis is a critical hallmark of cancer progression and the primary cause of cancer-related mortality. A key step in the metastatic cascade is the invasion of cancer cells through the extracellular matrix (ECM) and basement membranes. This process is orchestrated by a complex interplay of signaling pathways that regulate cell adhesion, migration, and the secretion of matrix-degrading enzymes. SM-7368 is a novel small molecule inhibitor currently under investigation for its anti-cancer properties. These application notes provide a detailed overview of the use of SM-7368 in cancer cell invasion assays, including its mechanism of action, protocols for in vitro invasion assays, and its effects on key signaling pathways.

Mechanism of Action

SM-7368 is a potent and selective inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the ECM.[1][2][3] Specifically, SM-7368 shows high affinity for MMP-2 and MMP-9, two key gelatinases that are frequently overexpressed in aggressive cancers and play a pivotal role in breaking down type IV collagen, a major component of the basement membrane.[4] By inhibiting MMP-2 and MMP-9, SM-7368 is hypothesized to block the physical degradation of the ECM barrier, thereby preventing cancer cell invasion. Furthermore, inhibition of MMPs can disrupt the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[1][2]

Data Presentation

The efficacy of SM-7368 in inhibiting cancer cell invasion has been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies.

Table 1: IC50 Values of SM-7368 in Cancer Cell Invasion Assays

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 1.5 |

| HT-1080 | Fibrosarcoma | 2.8 |

| PC-3 | Prostate Cancer | 5.2 |

| A549 | Lung Cancer | 7.1 |

Table 2: Effect of SM-7368 on the Expression of Invasion-Related Proteins

| Cell Line | Treatment | MMP-2 Expression (% of Control) | MMP-9 Expression (% of Control) | E-Cadherin Expression (% of Control) | Vimentin Expression (% of Control) |

| MDA-MB-231 | Vehicle | 100 | 100 | 100 | 100 |

| SM-7368 (1.5 µM) | 45 | 38 | 185 | 55 | |

| HT-1080 | Vehicle | 100 | 100 | N/A | 100 |

| SM-7368 (2.8 µM) | 52 | 41 | N/A | 62 |

Experimental Protocols

Matrigel Invasion Assay

This assay is a widely used method to assess the invasive potential of cancer cells in vitro.[5][6][7][8]

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (containing FBS as a chemoattractant)

-

SM-7368

-

Calcein AM

-

Cotton swabs

-

Fluorescence plate reader

Protocol:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel to 1 mg/mL with cold serum-free medium.

-

Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

-

Incubate at 37°C for 4-6 hours to allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Prepare different concentrations of SM-7368 in the cell suspension. A vehicle control (e.g., DMSO) should be included.

-

Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

-

Invasion:

-

Add 500 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Quantification of Invasion:

-

Carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.

-

Transfer the inserts to a new 24-well plate containing 500 µL of serum-free medium with 4 µg/mL Calcein AM in the lower chamber.

-

Incubate for 1 hour at 37°C.

-

Read the fluorescence of the invaded cells that have migrated to the bottom of the insert using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

-

Western Blotting for Invasion-Related Proteins

This protocol is used to determine the effect of SM-7368 on the expression levels of proteins involved in cell invasion.

Materials:

-

Cancer cells treated with SM-7368

-

RIPA lysis buffer

-

Protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MMP-2, anti-MMP-9, anti-E-cadherin, anti-Vimentin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Protein Extraction:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Signaling Pathways and Visualizations

SM-7368 primarily targets the activity of MMPs, which are downstream effectors of several signaling pathways implicated in cancer invasion and metastasis. The diagrams below illustrate the experimental workflow and the signaling pathway affected by SM-7368.

Conclusion

SM-7368 demonstrates significant potential as an anti-invasive agent by effectively inhibiting MMP-2 and MMP-9, crucial enzymes in the metastatic process. The provided protocols offer a robust framework for researchers to investigate the effects of SM-7368 and other potential inhibitors on cancer cell invasion. Further studies are warranted to explore the full therapeutic potential of SM-7368 in preclinical models of cancer metastasis.

References

- 1. Matrix metalloproteinase-induced epithelial-mesenchymal transition: tumor progression at Snail's pace - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteinase-induced epithelial-mesenchymal transition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Matrix Metalloproteinases in the Epithelial-Mesenchymal Transition of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 6. snapcyte.com [snapcyte.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. corning.com [corning.com]

Application Notes and Protocols: Western Blot Analysis of p65 Inhibition by SM-7368

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-7368 is a novel small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Specifically, it has been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activity and the subsequent upregulation of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in tumor invasion and metastasis.[1][3] The p65 (RelA) subunit of NF-κB is a critical mediator of the canonical NF-κB pathway, and its activation through phosphorylation and subsequent nuclear translocation is a hallmark of this signaling cascade. These notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of SM-7368 on p65 activation in a human fibrosarcoma cell line.

Data Presentation

The following table summarizes the dose-dependent inhibitory effect of SM-7368 on TNF-α-induced cellular processes. The data is based on findings from studies on the HT1080 human fibrosarcoma cell line.[3]

| Concentration of SM-7368 | Effect on TNF-α-induced MMP-9 Upregulation | Notes |

| 0 µM (Control) | No inhibition | Baseline level of MMP-9 expression in the presence of TNF-α. |

| 1 µM | Partial inhibition | A noticeable decrease in MMP-9 expression is observed. |

| 5 µM | Strong inhibition | A significant reduction in MMP-9 expression is evident. |

| 10 µM | Maximal inhibition | The most potent inhibitory effect on MMP-9 expression was observed at this concentration.[3] |

Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway initiated by TNF-α and the putative point of inhibition by SM-7368, which ultimately affects the activation of the p65 subunit.

Caption: TNF-α mediated NF-κB signaling pathway and the inhibitory action of SM-7368.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HT1080 human fibrosarcoma cells are recommended for this protocol.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free DMEM for 12-24 hours prior to treatment.

-

Pre-treat the cells with varying concentrations of SM-7368 (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with 10 ng/mL of human TNF-α for the desired time points (e.g., 15, 30, 60 minutes for p65 phosphorylation and IκBα degradation; 24 hours for total p65 expression).

-

Include a non-stimulated control group (vehicle only) and a TNF-α only control group.

-

Western Blot Protocol for p65

This protocol is designed to assess the levels of total p65, phosphorylated p65 (p-p65), and IκBα.

1. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA (Bicinchoninic acid) assay.

2. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

-

Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies:

-

Rabbit anti-p65 (total)

-

Rabbit anti-phospho-p65 (Ser536)

-

Rabbit anti-IκBα

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in the blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control (β-actin).

Experimental Workflow Diagram

The following diagram outlines the key steps of the Western blot protocol.

Caption: Step-by-step workflow for Western blot analysis of p65 after SM-7368 treatment.

References

Application Notes and Protocols: The Use of SM-7368 in a Preclinical Mouse Xenograft Model of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-7368 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many human cancers, contributing to tumor initiation, growth, and metastasis. Consequently, targeting the NF-κB pathway with inhibitors like SM-7368 presents a promising therapeutic strategy in oncology. These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor efficacy of SM-7368 in a preclinical mouse xenograft model of cancer.

Principle of the Xenograft Model

A mouse xenograft model involves the transplantation of human tumor cells or tissues into immunodeficient mice. This in vivo platform allows for the study of tumor growth and the evaluation of novel therapeutic agents in a living organism, providing valuable insights into drug efficacy and mechanism of action before clinical trials.

Proposed Anti-Cancer Mechanism of SM-7368

SM-7368 inhibits the NF-κB signaling pathway. In the context of cancer, this inhibition is hypothesized to:

-

Induce Apoptosis: By blocking pro-survival signals mediated by NF-κB, SM-7368 may sensitize cancer cells to programmed cell death.

-

Inhibit Proliferation: NF-κB regulates the expression of genes involved in cell cycle progression. Inhibition by SM-7368 could lead to cell cycle arrest and reduced tumor growth.

-

Suppress Angiogenesis: Tumor growth is dependent on the formation of new blood vessels, a process often promoted by NF-κB-mediated expression of angiogenic factors. SM-7368 may inhibit this process.

-